Welcome to the BenchChem Online Store!
molecular formula C15H14N4O B8385708 2-Methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole

2-Methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole

Cat. No. B8385708
M. Wt: 266.30 g/mol
InChI Key: STCDYPPZLYRJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06348032B1

Procedure details

5% palladium/carbon (0.10 g) is added to a mixture of preliminarily purified N-(pyridylmethyl)-4-acetylamino-3-nitrobenzamide (1.00 g), acetic acid (8 ml), and ethanol (12 ml), and then solution is stirred for seven hours at 80° C. under a nitrogen environment. The solids are separated through filtration and the filtrate is then concentrated. Ethyl acetate is added to the residue and crystals are formed. The crystals are separated through filtration, then dried and thus, 2-methyl-5-[(2-pyridylmethyl) carbamoyl]benzimidazole (0.57 g) is obtained. 1H-NMR (CDCl3, δ): 2.52 (3H, s), 4.59 (2H, d, J=5.9 Hz), 7.26 (1H, dd, J=7.1 and 5.1 Hz), 7.33 (1H, d, J=7.8 Hz), 7.50 (1H, d, J=8.4 Hz), 7.72-7.78 (2H, m), 8.08(1H, s), 8.51 (1H, d, J=4.8 Hz), 9.04 (1H, t, J=5.8 Hz), 12.44 (1H, s).
Name
N-(pyridylmethyl)-4-acetylamino-3-nitrobenzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][NH:8][C:9](=[O:23])[C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17](=O)[CH3:18])=[C:12]([N+:20]([O-])=O)[CH:11]=1.C(O)(=O)C>[Pd].C(O)C>[CH3:18][C:17]1[NH:20][C:12]2[CH:11]=[C:10]([C:9](=[O:23])[NH:8][CH2:7][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)[CH:15]=[CH:14][C:13]=2[N:16]=1

Inputs

Step One
Name
N-(pyridylmethyl)-4-acetylamino-3-nitrobenzamide
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)CNC(C1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-])=O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
solution is stirred for seven hours at 80° C. under a nitrogen environment
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids are separated through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate is added to the residue and crystals
CUSTOM
Type
CUSTOM
Details
are formed
CUSTOM
Type
CUSTOM
Details
The crystals are separated through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC=1NC2=C(N1)C=CC(=C2)C(NCC2=NC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.